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molecular formula C6H11ClO3 B8349438 4-Chlorobutyl Methyl Carbonate

4-Chlorobutyl Methyl Carbonate

Cat. No. B8349438
M. Wt: 166.60 g/mol
InChI Key: VSJZLUOJYSUGSV-UHFFFAOYSA-N
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Patent
US04658041

Procedure details

The reaction conditions of Example 37 are substantially repeated employing 1,4-dichlorobutane (190.52 g, 1.5 moles), dimethyl carbonate (135.0 g, 1.5 moles) and 30.0 g of DOWEX® MWA-1 beads. After 2 hours at 150° C., distillation gives 34.5 g (13.8 percent yield based on 1,4-dichlorobutane) of 4-chlorobutyl methyl carbonate, b.p. 66° C.-67° C. (0.5 torr).
Quantity
190.52 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5]Cl.[C:7](=[O:12])([O:10]C)[O:8][CH3:9]>>[C:7](=[O:10])([O:8][CH3:9])[O:12][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
190.52 g
Type
reactant
Smiles
ClCCCCCl
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction conditions of Example 37
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OCCCCCl)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 13.8%
YIELD: CALCULATEDPERCENTYIELD 13.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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